1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound with a molecular formula of C11H14ClF2NO. It is known for its unique structure, which includes a cyclobutane ring and a difluoromethoxyphenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(difluoromethoxy)benzene and cyclobutanone.
Cyclobutanone Reaction: Cyclobutanone is reacted with an amine to form the cyclobutan-1-amine intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with 4-(difluoromethoxy)benzene under specific conditions to form the desired product.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride: The cyclopropane ring in this compound provides a different structural framework, potentially leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClF2NO |
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Molecular Weight |
249.68 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10(13)15-9-4-2-8(3-5-9)11(14)6-1-7-11;/h2-5,10H,1,6-7,14H2;1H |
InChI Key |
SEJYLVXFMHDGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)OC(F)F)N.Cl |
Origin of Product |
United States |
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